Cas no 2227711-75-1 ((2S)-2-(2-methoxy-4-methylphenyl)oxirane)

(2S)-2-(2-Methoxy-4-methylphenyl)oxirane is a chiral epoxide derivative characterized by its stereospecific (S)-configuration at the oxirane ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and fine chemicals. Its methoxy and methyl substituents on the phenyl ring enhance its reactivity in nucleophilic ring-opening reactions, enabling selective functionalization. The epoxide's strained three-membered ring structure offers high synthetic utility for constructing complex molecular frameworks with precise stereocontrol. Its stability under controlled conditions and compatibility with a range of catalysts make it suitable for asymmetric synthesis applications. The compound is typically handled under inert conditions to preserve its reactivity and optical purity.
(2S)-2-(2-methoxy-4-methylphenyl)oxirane structure
2227711-75-1 structure
商品名:(2S)-2-(2-methoxy-4-methylphenyl)oxirane
CAS番号:2227711-75-1
MF:C10H12O2
メガワット:164.201083183289
CID:6524490
PubChem ID:165737170

(2S)-2-(2-methoxy-4-methylphenyl)oxirane 化学的及び物理的性質

名前と識別子

    • (2S)-2-(2-methoxy-4-methylphenyl)oxirane
    • 2227711-75-1
    • EN300-1743203
    • インチ: 1S/C10H12O2/c1-7-3-4-8(10-6-12-10)9(5-7)11-2/h3-5,10H,6H2,1-2H3/t10-/m1/s1
    • InChIKey: UNAIXVFQNUBIGD-SNVBAGLBSA-N
    • ほほえんだ: O1C[C@@H]1C1C=CC(C)=CC=1OC

計算された属性

  • せいみつぶんしりょう: 164.083729621g/mol
  • どういたいしつりょう: 164.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 21.8Ų

(2S)-2-(2-methoxy-4-methylphenyl)oxirane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1743203-1.0g
(2S)-2-(2-methoxy-4-methylphenyl)oxirane
2227711-75-1
1g
$1543.0 2023-06-03
Enamine
EN300-1743203-2.5g
(2S)-2-(2-methoxy-4-methylphenyl)oxirane
2227711-75-1
2.5g
$3025.0 2023-09-20
Enamine
EN300-1743203-1g
(2S)-2-(2-methoxy-4-methylphenyl)oxirane
2227711-75-1
1g
$1543.0 2023-09-20
Enamine
EN300-1743203-0.05g
(2S)-2-(2-methoxy-4-methylphenyl)oxirane
2227711-75-1
0.05g
$1296.0 2023-09-20
Enamine
EN300-1743203-5.0g
(2S)-2-(2-methoxy-4-methylphenyl)oxirane
2227711-75-1
5g
$4475.0 2023-06-03
Enamine
EN300-1743203-0.25g
(2S)-2-(2-methoxy-4-methylphenyl)oxirane
2227711-75-1
0.25g
$1420.0 2023-09-20
Enamine
EN300-1743203-0.5g
(2S)-2-(2-methoxy-4-methylphenyl)oxirane
2227711-75-1
0.5g
$1482.0 2023-09-20
Enamine
EN300-1743203-5g
(2S)-2-(2-methoxy-4-methylphenyl)oxirane
2227711-75-1
5g
$4475.0 2023-09-20
Enamine
EN300-1743203-10g
(2S)-2-(2-methoxy-4-methylphenyl)oxirane
2227711-75-1
10g
$6635.0 2023-09-20
Enamine
EN300-1743203-10.0g
(2S)-2-(2-methoxy-4-methylphenyl)oxirane
2227711-75-1
10g
$6635.0 2023-06-03

(2S)-2-(2-methoxy-4-methylphenyl)oxirane 関連文献

(2S)-2-(2-methoxy-4-methylphenyl)oxiraneに関する追加情報

Recent Advances in the Study of (2S)-2-(2-methoxy-4-methylphenyl)oxirane (CAS: 2227711-75-1) in Chemical Biology and Pharmaceutical Research

The compound (2S)-2-(2-methoxy-4-methylphenyl)oxirane (CAS: 2227711-75-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This epoxide derivative, characterized by its chiral center and aromatic substitution, has been the subject of several studies aimed at exploring its biological activity, synthetic utility, and mechanism of action. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its role in drug discovery and development.

Recent studies have focused on the synthesis and optimization of (2S)-2-(2-methoxy-4-methylphenyl)oxirane, with particular emphasis on its enantioselective preparation. Researchers have developed novel catalytic methods to achieve high enantiomeric purity, which is critical for its application in chiral drug synthesis. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of asymmetric epoxidation catalysts to produce (2S)-2-(2-methoxy-4-methylphenyl)oxirane with >99% enantiomeric excess (ee), paving the way for its use in the synthesis of biologically active molecules.

In addition to its synthetic utility, (2S)-2-(2-methoxy-4-methylphenyl)oxirane has shown promising biological activity in preclinical models. A recent investigation revealed its potential as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest that the compound could serve as a lead structure for the development of novel anti-inflammatory agents with improved selectivity and reduced side effects.

Further mechanistic studies have explored the interaction of (2S)-2-(2-methoxy-4-methylphenyl)oxirane with cellular targets. Molecular docking and dynamics simulations have identified potential binding sites on proteins associated with cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These computational insights, coupled with in vitro assays, indicate that the compound may exhibit antitumor activity by modulating signaling pathways critical for cell proliferation and angiogenesis.

The pharmacokinetic and toxicological profiles of (2S)-2-(2-methoxy-4-methylphenyl)oxirane have also been investigated to assess its suitability as a drug candidate. Preliminary data from animal studies suggest favorable absorption and distribution properties, with low acute toxicity observed at therapeutic doses. However, further studies are needed to evaluate its long-term safety and potential for metabolic activation, which could influence its clinical translation.

In conclusion, (2S)-2-(2-methoxy-4-methylphenyl)oxirane (CAS: 2227711-75-1) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its synthetic accessibility, biological activity, and mechanistic insights underscore its potential as a valuable tool for drug discovery. Future research should focus on optimizing its pharmacological properties and exploring its therapeutic applications in greater depth, particularly in the context of inflammation and oncology.

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